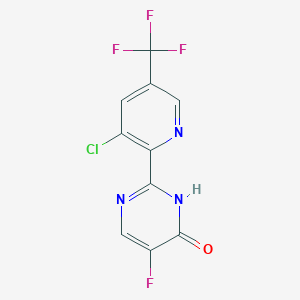
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4(3H)-one
Übersicht
Beschreibung
“2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4(3H)-one” is a halogenated pyridine derivative . It’s a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, have been reported .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The F atoms of the trifluoromethyl group are disordered over two sites in a 0.683 (14):0.317 (14) ratio .Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives, including “this compound”, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are derived from the unique physicochemical properties of fluorine (van der Waals radius, 1.47 Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20 Å) but the atom with the largest electronegativity (3.98) .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis Techniques : Research has explored the synthesis of related compounds, such as voriconazole, a broad-spectrum antifungal agent, demonstrating the importance of diastereoselective reactions and diastereomeric salt resolution processes in establishing stereochemistry (Butters et al., 2001). Similarly, the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, an important pyridine derivative, is valued for its role in pesticide production (Lu Xin-xin, 2006).
Structural Insights : Studies have also focused on the structural elucidation of compounds like fluazinam, revealing the importance of intermolecular hydrogen bonds and three-dimensional network formation in determining the compound's properties (Jeon et al., 2013).
Chemical Properties and Reactions : The development of synthetic methods for creating complex molecules, such as P2X7 receptor antagonists, highlights the versatility of related chemical frameworks in medicinal chemistry (Chrovian et al., 2018).
Applications in Pharmaceutical and Agrochemical Industries
Pharmaceutical Intermediates : Some studies focus on synthesizing intermediates for pharmaceutical applications, such as boronic acids, which are crucial for coupling reactions in drug synthesis (Liu Guoqua, 2014).
Agrochemicals : The role of electron-withdrawing substituents in determining the insecticidal activity of pyridine derivatives against pests like German cockroaches and houseflies has been examined, underscoring the compound's potential in developing new pesticides (Noriyasu et al., 2010).
Antioxidant and Antimicrobial Activities : Research into novel series of pyridine derivatives has revealed promising antioxidant and antimicrobial activities, suggesting potential applications in addressing oxidative stress and microbial infections (Bonacorso et al., 2015).
Electroluminescence and Solar Cells : The structural tuning of iridium complexes based on pyrimidine derivatives for use in dye-sensitized solar cells indicates the broader applicability of these compounds in materials science and renewable energy technologies (Han et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF4N3O/c11-5-1-4(10(13,14)15)2-16-7(5)8-17-3-6(12)9(19)18-8/h1-3H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZBIIDOTGNDGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NC=C(C(=O)N2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



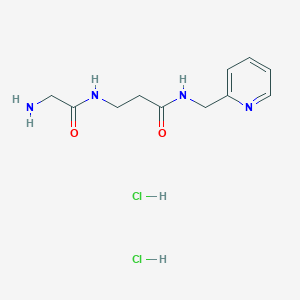
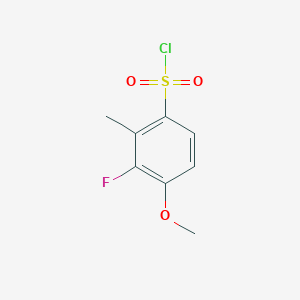
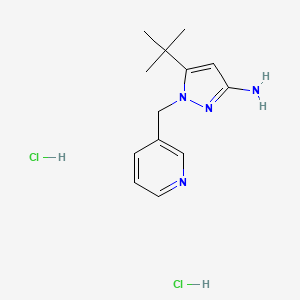
![3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride](/img/structure/B1448504.png)
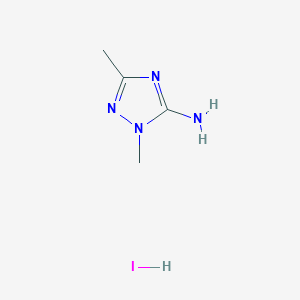
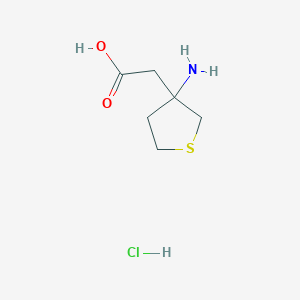
![7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B1448510.png)
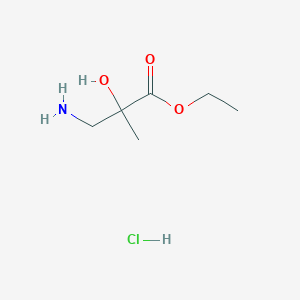
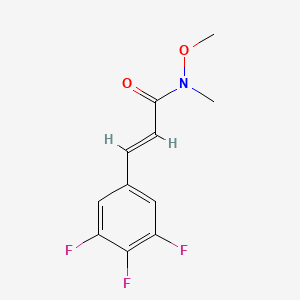
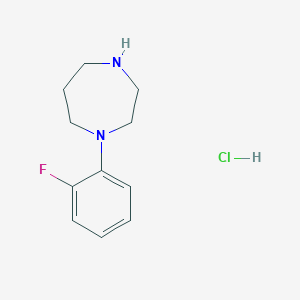
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonamide](/img/structure/B1448520.png)
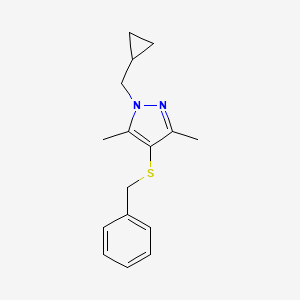
![tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate](/img/structure/B1448522.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B1448523.png)